molecular formula C16H21NO6 B1317815 (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 1087712-85-3

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B1317815
CAS No.: 1087712-85-3
M. Wt: 323.34 g/mol
InChI Key: UXAHIECSCRQIBJ-ABAIWWIYSA-N
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Description

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the pyrrolidine ring and carboxylic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve efficient production. Advanced purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development :
    • The compound is utilized in the design of new pharmaceuticals due to its structural characteristics that may enhance biological activity. Its bioisosteric properties allow it to replace traditional amide bonds, which can improve pharmacokinetic profiles and reduce toxicity .
    • Research indicates that modifications to the compound can lead to significant improvements in potency and selectivity against various biological targets .
  • Anticancer Research :
    • Preliminary studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The introduction of specific functional groups has been linked to enhanced activity .
    • The compound's ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
  • Liver Fibrosis Treatment :
    • Recent studies have explored the potential of this compound in treating liver fibrosis. Its derivatives have demonstrated efficacy in reducing fibrotic markers in vitro, suggesting a therapeutic role in liver diseases .

Biological Research Applications

  • Proteomics and Enzyme Inhibition :
    • The compound serves as a building block for protein degraders, which are crucial for studying protein interactions and functions within cells. This application is particularly relevant in proteomics research, where understanding protein dynamics is essential .
    • It has been identified as a potent inhibitor of lysosomal phospholipase A2, indicating its utility in studying lipid metabolism and related disorders .
  • Mechanistic Studies :
    • The compound's structural features allow researchers to investigate mechanisms of action at a molecular level. Studies involving its interaction with cellular targets help elucidate pathways involved in disease progression and treatment responses .

Case Studies

Study FocusFindings
Anticancer ActivityDerivatives showed IC50 values significantly lower than those of parent compounds across multiple cancer cell lines .
Liver FibrosisDemonstrated reduction in fibrotic markers in vitro, indicating potential therapeutic applications .
Enzyme InhibitionConfirmed as an effective inhibitor of lysosomal phospholipase A2, aiding in understanding phospholipid metabolism .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives and compounds containing methoxy groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, with CAS number 1087712-85-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.

  • Molecular Formula : C₁₆H₂₁NO₆
  • Molecular Weight : 323.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a dimethoxyphenyl and a methoxyethyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
    • It has been observed to inhibit key enzymes involved in cancer progression, such as IKKβ, which is crucial for NF-κB activation linked to inflammation and tumor growth .
  • Case Studies :
    • A study demonstrated that related pyrrolidine compounds exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • In vitro assays indicated that modifications in the structure could enhance the anticancer activity significantly compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrrolidine derivatives have been explored for their ability to inhibit bacterial growth.

  • Target Pathogens :
    • The compound has been evaluated against strains of Mycobacterium tuberculosis, showing promise as a novel inhibitor of enoyl acyl carrier protein reductase (InhA), a validated target for tuberculosis treatment .
  • Mechanism :
    • The binding affinity of the compound to InhA was elucidated through crystal structure analysis, revealing a dual hydrogen bonding network that stabilizes the compound within the enzyme's active site .

Data Summary

PropertyValue
Molecular FormulaC₁₆H₂₁NO₆
Molecular Weight323.34 g/mol
Anticancer Activity (IC₅₀)Low micromolar range
Target EnzymeInhA (Mycobacterium tuberculosis)
MechanismApoptosis induction, enzyme inhibition

Properties

IUPAC Name

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-21-7-6-17-14(18)9-11(16(19)20)15(17)10-4-5-12(22-2)13(8-10)23-3/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,19,20)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHIECSCRQIBJ-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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